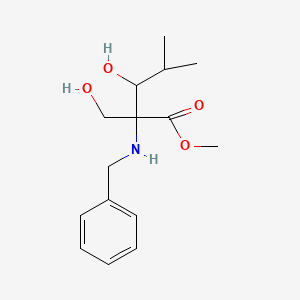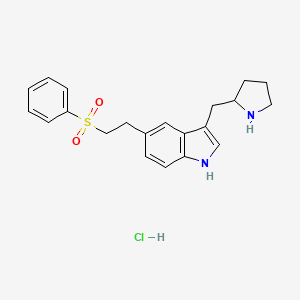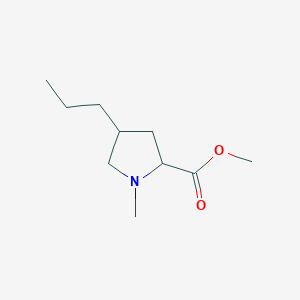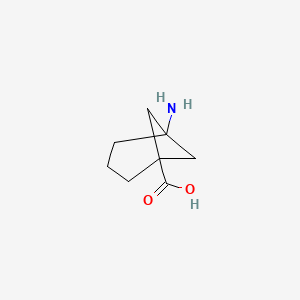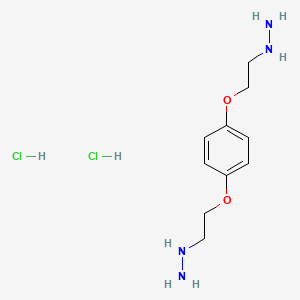
Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride is a chemical compound with the molecular formula C10-H18-N4-O2.2Cl-H and a molecular weight of 299.24 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The preparation of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves synthetic routes that typically include the reaction of hydrazine derivatives with p-phenylenebis(oxyethylene) compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to produce the compound efficiently.
Analyse Chemischer Reaktionen
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified hydrazine derivatives and other related compounds.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a precursor for the synthesis of other compounds . In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, research has explored its potential therapeutic applications, although its toxicity limits its use. In industry, it is used in the production of polymers, pharmaceuticals, and other chemical products .
Wirkmechanismus
The mechanism of action of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . This compound may also interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use and the biological systems being studied.
Vergleich Mit ähnlichen Verbindungen
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride can be compared with other hydrazine derivatives, such as monomethylhydrazine and 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine) . These compounds share similar chemical properties but differ in their specific structures and applications. For example, monomethylhydrazine is commonly used as a rocket propellant, while 1,1-dimethylhydrazine is used in various industrial processes. The unique structure of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride gives it distinct properties and applications compared to these related compounds .
Eigenschaften
CAS-Nummer |
13104-70-6 |
|---|---|
Molekularformel |
C10H20Cl2N4O2 |
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
2-[4-(2-hydrazinylethoxy)phenoxy]ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c11-13-5-7-15-9-1-2-10(4-3-9)16-8-6-14-12;;/h1-4,13-14H,5-8,11-12H2;2*1H |
InChI-Schlüssel |
PEZGQGLJSVCOSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCNN)OCCNN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


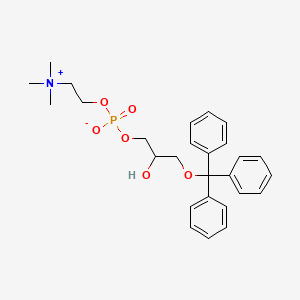
![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)
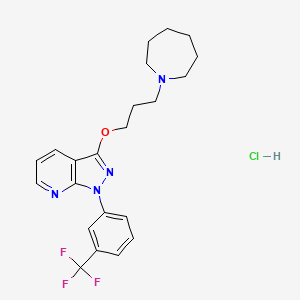
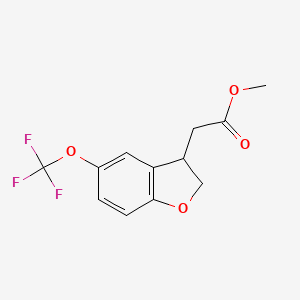
![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)
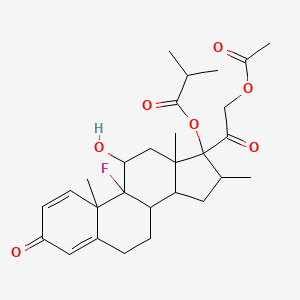
![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
